6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a triazine ring, and aromatic rings with methoxy and methyl substituents . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and triazine rings suggests that the compound would have a rigid, cyclic structure. The methoxy and methyl substituents could influence the overall shape and electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the methoxy and methyl groups could be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy groups could make the compound more soluble in polar solvents .Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing the (4-methoxyphenyl)piperazine moiety, have been found to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes are involved in the hydrolysis of acetylcholine, a neurotransmitter, and their inhibition leads to increased acetylcholine levels .
Mode of Action
The compound interacts with its targets (AChE and BChE) by binding to their active sites, thereby inhibiting their activity . This results in an increase in acetylcholine levels, which can enhance cholinergic transmission .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway. Under normal conditions, AChE and BChE break down acetylcholine into choline and acetate. When these enzymes are inhibited, acetylcholine accumulates, leading to enhanced cholinergic transmission .
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The accumulation of acetylcholine due to the inhibition of AChE and BChE can lead to enhanced cholinergic transmission. This can have various effects depending on the specific tissues and organs involved. For instance, in the nervous system, it could potentially improve cognitive functions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction suggests that the compound could potentially increase acetylcholine levels, which is a key neurotransmitter involved in many physiological processes .
Cellular Effects
In terms of cellular effects, 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has been found to influence cell function
Molecular Mechanism
The molecular mechanism of action of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is complex and involves several interactions at the molecular level . For instance, it has been shown to bind to the active site of acetylcholinesterase, leading to the inhibition of this enzyme . This binding interaction suggests that the compound could potentially influence changes in gene expression and other cellular processes .
Properties
IUPAC Name |
6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-3-5-17(6-4-16)24-22-26-20(25-21(23)27-22)15-28-11-13-29(14-12-28)18-7-9-19(30-2)10-8-18/h3-10H,11-15H2,1-2H3,(H3,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVFNFKNWDFDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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